![molecular formula C21H30N4O2 B5596575 2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)
2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol
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Description
This compound belongs to a class of organic molecules that are characterized by the presence of imidazole and piperazine functional groups, often explored for their potential biological activities. The compound's structure suggests potential interactions with biological targets, due to the presence of a diverse set of functional groups that can engage in various chemical interactions.
Synthesis Analysis
Synthetic approaches for compounds similar to "2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol" typically involve multi-step synthetic routes. These routes may include the formation of the imidazole ring followed by its alkylation, introduction of the piperazine moiety, and subsequent coupling reactions to incorporate the phenylbutanol segment. For example, the synthesis of related piperazine derivatives has been achieved through cyclocondensation, demonstrating the complexity and versatility of synthetic strategies for such molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups that are capable of forming hydrogen bonds and participating in π-π interactions. These structural features are crucial for the compound's interaction with biological targets. Crystal structure studies can provide insights into the molecular conformation, intermolecular interactions, and potential reactivity patterns (Kumara et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,27)8-7-17-5-4-6-18(15-17)20(26)25-13-11-24(12-14-25)16-19-22-9-10-23(19)3/h4-6,9-10,15,27H,7-8,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIFTJIVNPFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC=CN3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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